molecular formula C15H15N3O B8517083 3-methyl-4-(1-methyl-1H-benzo[d]imidazol-5-yloxy)benzenamine CAS No. 937263-74-6

3-methyl-4-(1-methyl-1H-benzo[d]imidazol-5-yloxy)benzenamine

Cat. No. B8517083
CAS RN: 937263-74-6
M. Wt: 253.30 g/mol
InChI Key: OFTWZBHLTMNBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-methyl-4-(1-methyl-1H-benzo[d]imidazol-5-yloxy)benzenamine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives show different biological activities and have become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “3-methyl-4-(1-methyl-1H-benzo[d]imidazol-5-yloxy)benzenamine” is characterized by the presence of an imidazole ring. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

properties

CAS RN

937263-74-6

Product Name

3-methyl-4-(1-methyl-1H-benzo[d]imidazol-5-yloxy)benzenamine

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

3-methyl-4-(1-methylbenzimidazol-5-yl)oxyaniline

InChI

InChI=1S/C15H15N3O/c1-10-7-11(16)3-6-15(10)19-12-4-5-14-13(8-12)17-9-18(14)2/h3-9H,16H2,1-2H3

InChI Key

OFTWZBHLTMNBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC3=C(C=C2)N(C=N3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of concentrated aqueous HCl (10 mL) in methanol (10 mL) was added N-(3-methyl-4-(1-methyl-1H-benzo[d]imidazol-5-yloxy)phenyl)formamide (1.70 g, 6.04 mmol). After heating to reflux for 2 hours, the reaction mixture was cooled to room temperature and diluted with water (100 mL). The mixture was neutralized with sodium bicarbonate and extracted with dichloromethane. The organic solution was dried over Na2SO4, filtered and concentrated under reduced pressure to provide the product.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
N-(3-methyl-4-(1-methyl-1H-benzo[d]imidazol-5-yloxy)phenyl)formamide
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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